molecular formula C24H24Cl2N4O4 B4096915 7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4096915
M. Wt: 503.4 g/mol
InChI Key: WXHIVVZZPCXDJQ-UHFFFAOYSA-N
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Description

7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound known for its distinctive structural elements. This compound features multiple reactive sites and is versatile in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The reaction proceeds under mild conditions with a base catalyst, leading to the formation of the desired compound.

Steps:

  • Dissolution of 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in an appropriate solvent like DMF.

  • Addition of 2-chlorobenzyl chloride and a base like K2CO3.

  • Stirring the mixture at room temperature for several hours.

  • Purification of the product through recrystallization.

Industrial Production Methods

Industrially, this synthesis might involve larger scale reactors and more efficient purification processes, such as high-performance liquid chromatography (HPLC) to achieve higher yields and purity levels. Safety protocols are stringent due to the reactive nature of the reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to yield various hydroxylated derivatives.

  • Reduction: : Reduction reactions are less common but can produce demethylated products.

  • Substitution: : Nucleophilic substitution remains the primary method for functionalizing this compound, especially at the chlorobenzyl positions.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3 in acidic medium.

  • Reducing Agents: : LiAlH4, NaBH4 for mild conditions.

  • Substituting Agents: : Alkyl halides, acyl chlorides with strong bases.

Major Products

  • Oxidation: : Hydroxylated derivatives.

  • Reduction: : Demethylated and simplified derivatives.

  • Substitution: : Various alkyl and acyl derivatives, depending on the nature of the substituting group.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

  • Serves as a building block for specialized ligands in catalysis.

Biology

  • Investigated for its role as a ligand in biological systems, potentially modulating enzyme activities.

Medicine

  • Explored for its therapeutic potentials, particularly in targeting specific pathways in disease states.

Industry

  • Utilized in the development of specialized materials and coatings due to its reactive sites.

Mechanism of Action

The compound operates by interacting with specific molecular targets within cells. It binds to active sites of enzymes, potentially inhibiting or modifying their activity, affecting various cellular pathways. The purine structure is critical for this binding, often mimicking natural substrates or inhibitors.

Comparison with Similar Compounds

  • Similar Compounds: : Includes other purine derivatives like caffeine, theobromine, and certain pharmaceutical agents.

  • Uniqueness: : Unlike caffeine or theobromine, this compound has added reactive chlorobenzyl groups, allowing for more extensive chemical modifications and a broader range of applications.

List of Similar Compounds

  • Caffeine

  • Theobromine

  • Theophylline

  • Various synthetic purine analogs

This compound stands out for its versatility in chemical modifications and potential applications across multiple fields. Its unique structure opens doors to a myriad of scientific and industrial opportunities.

Properties

IUPAC Name

7-[2,3-bis[(2-chlorophenyl)methoxy]propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N4O4/c1-28-22-21(23(31)29(2)24(28)32)30(15-27-22)11-18(34-13-17-8-4-6-10-20(17)26)14-33-12-16-7-3-5-9-19(16)25/h3-10,15,18H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHIVVZZPCXDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(COCC3=CC=CC=C3Cl)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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7-{2,3-bis[(2-chlorobenzyl)oxy]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

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